7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
“7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of various substituents through reactions such as alkylation, chlorination, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups, into amines.
Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while nucleophilic substitution could produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromeno-pyrrole derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound may reveal similar biological activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno-pyrrole Derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar chromene structures.
Pyrrole Derivatives: Compounds with similar pyrrole rings but different functional groups.
Uniqueness
The uniqueness of “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24ClNO6 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24ClNO6/c1-4-31-19-11-14(6-7-17(19)27)21-20-22(28)15-12-16(25)13(2)10-18(15)32-23(20)24(29)26(21)8-5-9-30-3/h6-7,10-12,21,27H,4-5,8-9H2,1-3H3 |
InChI Key |
MBTAVBHVKLLWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCOC)OC4=C(C3=O)C=C(C(=C4)C)Cl)O |
Origin of Product |
United States |
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